molecular formula C6H2ClF2NO2 B069295 1-Chloro-2,3-difluoro-4-nitrobenzene CAS No. 169468-80-8

1-Chloro-2,3-difluoro-4-nitrobenzene

Cat. No. B069295
CAS RN: 169468-80-8
M. Wt: 193.53 g/mol
InChI Key: OFQRRFRIDGZHSC-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound that is used in the preparation of other organic compounds . It is an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene involves nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine . It has also been used in the preparation of series of benzonorbornadienes .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

1-Chloro-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions. For instance, it reacts with morpholine in a nucleophilic aromatic substitution . It was also used in the preparation of difluoroarenes .


Physical And Chemical Properties Analysis

1-Chloro-2,3-difluoro-4-nitrobenzene is a solid at 20 degrees Celsius . It has a molecular weight of 193.53 . The density is 1.6±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis

“1-Chloro-2,3-difluoro-4-nitrobenzene” is used as a starting material in the synthesis of various organic compounds . Its unique structure allows it to participate in a variety of reactions, leading to the formation of complex molecules.

Preparation of Xanthones and Acridones

This compound has been used in the preparation of xanthones and acridones . These classes of compounds are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Antifungal Activity

Research has indicated that derivatives of “1-Chloro-2,3-difluoro-4-nitrobenzene” may have potential antifungal activity . This could lead to the development of new antifungal drugs.

Thermochemical Studies

The compound has been studied for its thermochemical properties . Understanding these properties is crucial in predicting the behavior of the compound under various conditions, which is important in fields like materials science and chemical engineering.

Environmental Impact Studies

Given its potential toxicity, studies may be conducted to understand the environmental impact of “1-Chloro-2,3-difluoro-4-nitrobenzene”. This includes its behavior in the environment, its potential effects on wildlife, and methods for its safe disposal .

Development of Analytical Methods

“1-Chloro-2,3-difluoro-4-nitrobenzene” can also be used in the development of analytical methods . For example, it can be used as a standard in chromatographic or spectroscopic analyses.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-4-nitrobenzene involves nucleophilic aromatic substitution . One of the chlorides is reactive toward nucleophiles .

Safety and Hazards

1-Chloro-2,3-difluoro-4-nitrobenzene is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction .

properties

IUPAC Name

1-chloro-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRRFRIDGZHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431545
Record name 1-Chloro-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169468-80-8
Record name 1-Chloro-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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